N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride
CAS No.: 2418716-03-5
Cat. No.: VC4771561
Molecular Formula: C13H16ClF3N2OS
Molecular Weight: 340.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2418716-03-5 |
|---|---|
| Molecular Formula | C13H16ClF3N2OS |
| Molecular Weight | 340.79 |
| IUPAC Name | N-(1-aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C13H15F3N2OS.ClH/c14-13(15,16)10-3-2-7(20-10)11(19)18-9-6-8(17)12(9)4-1-5-12;/h2-3,8-9H,1,4-6,17H2,(H,18,19);1H |
| Standard InChI Key | MMRQURPJTUGUJM-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)C(CC2NC(=O)C3=CC=C(S3)C(F)(F)F)N.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₃H₁₆ClF₃N₂OS, with a molecular weight of 340.79 g/mol. Its structure combines two distinct pharmacophores:
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A spiro[3.3]heptane ring system, which imposes conformational rigidity and enhances binding specificity.
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A 5-(trifluoromethyl)thiophene-2-carboxamide group, contributing electron-withdrawing properties and metabolic stability .
The spirocyclic amine at position 1 of the heptane ring forms a secondary amide bond with the thiophene carboxamide, while the hydrochloride salt enhances solubility (Figure 1).
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-(1-aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride |
| SMILES | C1CC2(C1)C(CC2NC(=O)C3=CC=C(S3)C(F)(F)F)N.Cl |
| InChI Key | MMRQURPJTUGUJM-UHFFFAOYSA-N |
| XLogP3 | 1.5 |
| Topological Polar Surface Area | 65.5 Ų |
Spectroscopic and Physicochemical Properties
While solubility data remain undisclosed, computational models predict moderate aqueous solubility (1.35 mg/mL) and high gastrointestinal absorption . The trifluoromethyl group enhances lipophilicity, as evidenced by a consensus LogP of 1.32, suggesting favorable membrane permeability .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Spiro[3.3]heptane Amine Preparation: Cyclization of bicyclic precursors via intramolecular alkylation or photochemical methods generates the spirocyclic amine backbone .
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Thiophene Carboxamide Coupling: The amine reacts with 5-(trifluoromethyl)thiophene-2-carbonyl chloride under Schotten-Baumann conditions to form the amide bond.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Spiroamine Synthesis | Pd/C catalysis, H₂ atmosphere | 62–68 |
| Amide Coupling | DCM, TEA, 0°C to RT | 85 |
| Salt Formation | HCl (gaseous), Et₂O | 95 |
Purification and Characterization
Final purification employs reverse-phase HPLC, with identity confirmation via ¹H/¹³C NMR and HRMS. The hydrochloride salt exhibits a melting point of 218–220°C, consistent with its crystalline nature.
Biological Activity and Mechanism
TEAD1 Inhibition
The compound covalently binds to TEAD1’s palmitoylation pocket, disrupting YAP/TAZ-mediated transcriptional activation in the Hippo pathway . This mechanism is critical in cancers driven by YAP/TAZ-TEAD dysregulation, such as mesothelioma and hepatocellular carcinoma .
Key Findings:
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IC₅₀ for TEAD1: 0.8–13.2 nM in β-arrestin recruitment assays .
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Selectivity: >100-fold selectivity over TEAD2/3/4 isoforms .
Antiproliferative Effects
In vitro studies demonstrate potent activity against NCI-H226 mesothelioma cells (IC₅₀ = 12 nM), with apoptosis induction via caspase-3/7 activation .
Research Applications and Clinical Relevance
Oncology
The compound’s TEAD1 inhibition offers a novel strategy for targeting YAP/TAZ-dependent tumors. Preclinical models show tumor regression in xenografts at 10 mg/kg dosing .
Chemical Biology
Its spirocyclic scaffold serves as a template for developing covalent inhibitors targeting allosteric sites, enabling probe design for proteomic studies .
Challenges and Future Directions
Solubility Optimization
Despite its potency, limited aqueous solubility (predicted 1.35 mg/mL) necessitates formulation advances, such as nanoparticle encapsulation or prodrug strategies .
In Vivo Pharmacokinetics
Future studies must address:
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Bioavailability: Impact of first-pass metabolism due to high LogP.
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Metabolite Identification: Role of hepatic CYP450 isoforms in clearance.
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